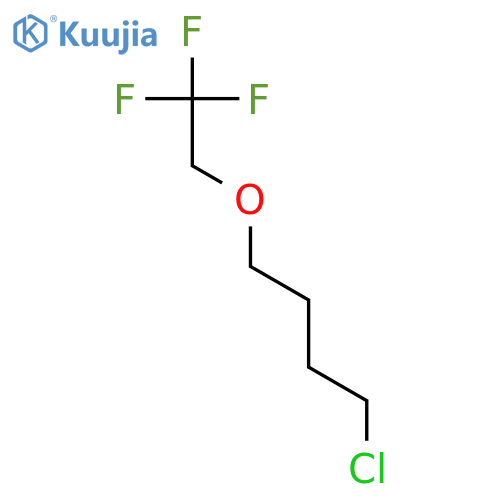

Cas no 198200-36-1 (Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-)

ブタン、1-クロロ-4-(2,2,2-トリフルオロエトキシ)-は、有機合成において有用な中間体として機能する化合物です。分子内にクロロ基とトリフルオロエトキシ基を有しており、高い反応性と選択性を示します。特に、医薬品や農薬の合成において、フッ素導入基材としての応用が期待されます。その安定した化学的特性と、他の官能基との反応性のバランスが優れており、複雑な分子構造の構築に寄与します。また、トリフルオロエトキシ基の電子吸引性により、特定の反応経路を促進する効果も確認されています。

198200-36-1 structure

商品名:Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-

Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- 化学的及び物理的性質

名前と識別子

-

- Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-

- 1-Chloro-4-(2,2,2-trifluoroethoxy)butane

- 198200-36-1

- BXFPUIWXYIQXBL-UHFFFAOYSA-N

- EN300-674687

- AKOS011019640

-

- インチ: InChI=1S/C6H10ClF3O/c7-3-1-2-4-11-5-6(8,9)10/h1-5H2

- InChIKey: BXFPUIWXYIQXBL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.0372271Da

- どういたいしつりょう: 190.0372271Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 94.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 9.2Ų

Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674687-0.1g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 0.1g |

$943.0 | 2023-03-11 | ||

| Enamine | EN300-674687-2.5g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 2.5g |

$2100.0 | 2023-03-11 | ||

| Enamine | EN300-674687-0.05g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 0.05g |

$900.0 | 2023-03-11 | ||

| Enamine | EN300-674687-10.0g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 10.0g |

$4606.0 | 2023-03-11 | ||

| Enamine | EN300-674687-1.0g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-674687-0.25g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 0.25g |

$985.0 | 2023-03-11 | ||

| Enamine | EN300-674687-5.0g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 5.0g |

$3105.0 | 2023-03-11 | ||

| Enamine | EN300-674687-0.5g |

1-chloro-4-(2,2,2-trifluoroethoxy)butane |

198200-36-1 | 0.5g |

$1027.0 | 2023-03-11 |

Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)- 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

198200-36-1 (Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量